molecular formula C11H11NO4 B8008931 Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

Cat. No.: B8008931
M. Wt: 221.21 g/mol
InChI Key: TTYHLABWUHULLT-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is a chemical compound belonging to the class of oxazine derivatives. This compound is characterized by its unique structure, which includes a benzo-oxazine ring fused with an acetate group. It is primarily used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst, followed by esterification to yield the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of acid catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely . The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo hydrolysis to release active metabolites that interact with biological pathways .

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-8-9(4-7)16-6-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYHLABWUHULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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